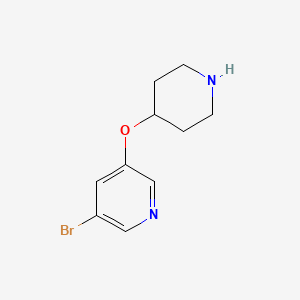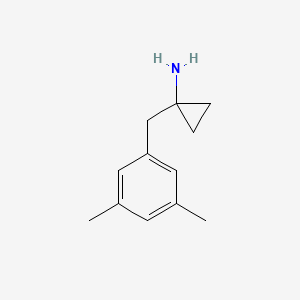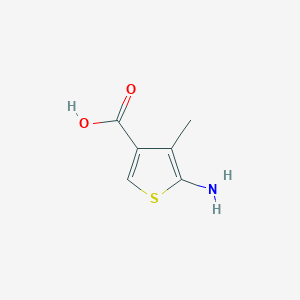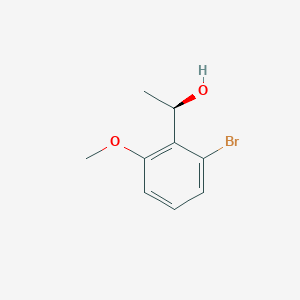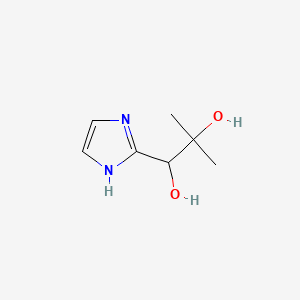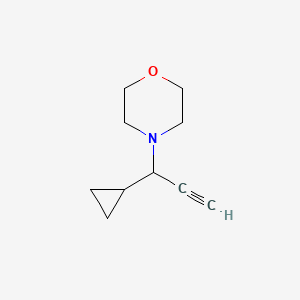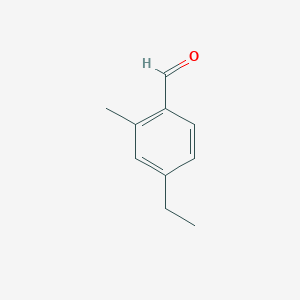
4-Ethyl-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts formylation of toluene derivatives using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the formylation process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: 4-Ethyl-2-methylbenzoic acid.
Reduction: 4-Ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can disrupt cellular antioxidation processes, leading to oxidative stress and potential antimicrobial effects . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position and has the methyl group at the 2-position.
4-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
Uniqueness: 4-Ethyl-2-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
STDAPSJLHHSAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


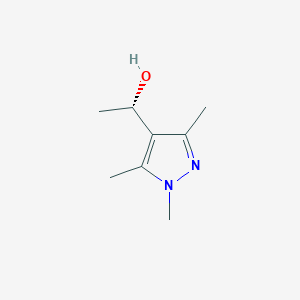
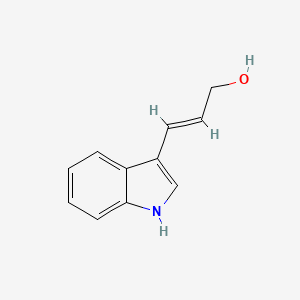

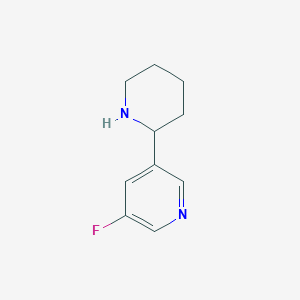
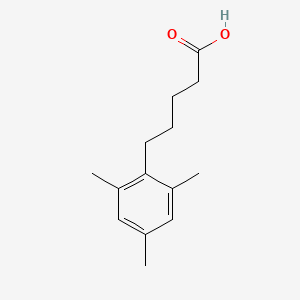
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)

